N-Methyl-N'-phenyl-6-(2,2,3,3-tetrafluoropropoxy)-1,3,5-triazine-2,4-diamine
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Overview
Description
N-Methyl-N’-phenyl-6-(2,2,3,3-tetrafluoropropoxy)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family. Triazines are known for their diverse applications in agriculture, pharmaceuticals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-phenyl-6-(2,2,3,3-tetrafluoropropoxy)-1,3,5-triazine-2,4-diamine typically involves the reaction of appropriate starting materials under controlled conditions. Common synthetic routes may include:
Nucleophilic Substitution: Reacting a triazine derivative with a nucleophile such as N-Methyl-N’-phenylamine in the presence of a base.
Fluorination: Introducing the tetrafluoropropoxy group through fluorination reactions using reagents like tetrafluoropropanol.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N’-phenyl-6-(2,2,3,3-tetrafluoropropoxy)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials, coatings, and polymers.
Mechanism of Action
The mechanism of action of N-Methyl-N’-phenyl-6-(2,2,3,3-tetrafluoropropoxy)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N’-phenyl-1,3,5-triazine-2,4-diamine: Lacks the tetrafluoropropoxy group.
N-Methyl-N’-phenyl-6-(2,2,3,3-tetrafluoropropoxy)-1,3,5-triazine: Lacks the diamine functionality.
Uniqueness
N-Methyl-N’-phenyl-6-(2,2,3,3-tetrafluoropropoxy)-1,3,5-triazine-2,4-diamine is unique due to the presence of both the tetrafluoropropoxy group and the diamine functionality, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C13H13F4N5O |
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Molecular Weight |
331.27 g/mol |
IUPAC Name |
4-N-methyl-2-N-phenyl-6-(2,2,3,3-tetrafluoropropoxy)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H13F4N5O/c1-18-10-20-11(19-8-5-3-2-4-6-8)22-12(21-10)23-7-13(16,17)9(14)15/h2-6,9H,7H2,1H3,(H2,18,19,20,21,22) |
InChI Key |
UFPNHTFOOMLHLD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC(=N1)OCC(C(F)F)(F)F)NC2=CC=CC=C2 |
Origin of Product |
United States |
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